2-(4-(2H-Tetrazol-5-il)fenoxi)-3-cloro-5-fluoropiridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

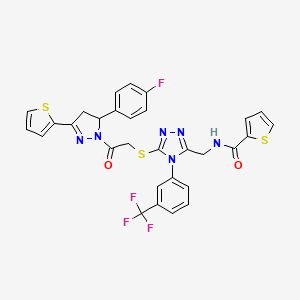

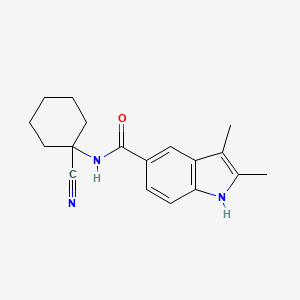

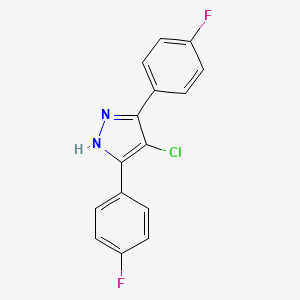

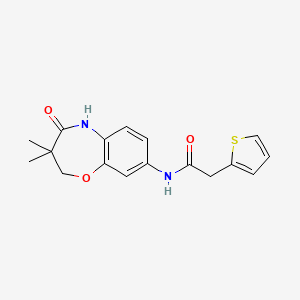

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a heterocyclic compound that contains a tetrazole ring, a phenoxy group, and a pyridine ring

Aplicaciones Científicas De Investigación

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is used in the synthesis of new materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine interacts with the P38 MAP kinase protein through non-covalent interactions . These interactions result in changes to the protein’s function, potentially altering cellular processes such as inflammation and cell death .

Biochemical Pathways

Given its interaction with the p38 map kinase protein, it is likely that it influences pathways related to inflammation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine suggest good bioavailability . This means that the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted without causing harmful toxicants .

Result of Action

The molecular and cellular effects of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine’s action are likely to be seen in its potential antibacterial, anticancer, and anti-tuberculosis activities . These effects are likely due to its interaction with the P38 MAP kinase protein and the subsequent alterations in cellular processes .

Action Environment

The action, efficacy, and stability of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.

Métodos De Preparación

The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with a phenol derivative to form the phenoxy group.

Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be compared with other similar compounds, such as:

2-(4-(2H-Tetrazol-5-yl)phenoxy)acetic acid: This compound also contains a tetrazole ring and a phenoxy group but differs in its acetic acid moiety.

5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid: This compound contains an isophthalic acid moiety instead of a pyridine ring.

The uniqueness of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine lies in its combination of a tetrazole ring, a phenoxy group, and a pyridine ring, which imparts distinct chemical and biological properties.

Propiedades

Número CAS |

1799681-96-1 |

|---|---|

Fórmula molecular |

C12H7ClFN5O |

Peso molecular |

291.67 |

Nombre IUPAC |

3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine |

InChI |

InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19) |

Clave InChI |

AZJVTNUKMRPDIL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)

![2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2539739.png)

![N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide](/img/structure/B2539741.png)

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)

![N-[4-(butan-2-yl)phenyl]-1-(cyclohexylcarbamothioyl)formamide](/img/structure/B2539751.png)

![1-(3-Methoxyphenyl)-4-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)